molecular formula C13H15N3O B3033763 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde oxime CAS No. 1173334-75-2

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B3033763
CAS No.: 1173334-75-2
M. Wt: 229.28 g/mol
InChI Key: DSJIQKWVQJXTOF-RIYZIHGNSA-N
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Description

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde oxime is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Structural Analysis

  • 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde, a related compound to the chemical , is synthesized through a process involving alkaline hydrolysis and heating of acid, illustrating its role in chemical synthesis (Attaryan et al., 2006).
  • The compound has also been a subject of study in the context of synthesizing new pH-sensitive spin probes, showing its application in chemical analysis and sensor technology (Kirilyuk et al., 2003).

2. Application in Organic Chemistry and Compound Synthesis

  • In organic chemistry, it is used as a precursor in Sonogashira-type cross-coupling reactions, indicating its utility in creating complex organic molecules (Vilkauskaitė et al., 2011).
  • Studies have focused on its reaction with acetic anhydride to produce corresponding nitriles, highlighting its versatility in organic synthesis (Attaryan et al., 2012).

3. Potential in Medicinal Chemistry

  • Research into coumarin derivatives containing pyrazole and indenone rings, which include this compound, has shown potential for developing antioxidant and antihyperglycemic agents (Kenchappa et al., 2017).
  • Synthesis of novel pyrazole oxime derivatives, which incorporate elements of the compound, has been conducted for exploring insecticidal activities (Xiao et al., 2020).

4. Role in Antimicrobial Studies

  • Derivatives of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde have been synthesized for antimicrobial evaluation, suggesting its potential in developing new antimicrobial agents (Ramadan et al., 2018).

Safety and Hazards

The safety and hazards of this compound would need to be determined through experimental testing. As a general rule, care should be taken when handling any new or unstudied compounds .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in fields like medicinal chemistry, materials science, or agrochemistry .

Properties

IUPAC Name

(NE)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-5-4-6-12(7-9)16-11(3)13(8-14-17)10(2)15-16/h4-8,17H,1-3H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJIQKWVQJXTOF-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=N2)C)C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=C(C(=N2)C)/C=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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